molecular formula C9H11BrO B106608 1-(2-Bromoethoxy)-2-methylbenzene CAS No. 18800-32-3

1-(2-Bromoethoxy)-2-methylbenzene

Cat. No.: B106608
CAS No.: 18800-32-3
M. Wt: 215.09 g/mol
InChI Key: ABXRTJHEVCZIAG-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-2-methylbenzene (C₉H₁₁BrO) is an aromatic ether featuring a bromoethoxy (–OCH₂CH₂Br) substituent at the ortho position relative to a methyl group on the benzene ring. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: E-4080 is synthesized through a multi-step process involving the reaction of various chemical intermediates. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of E-4080 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography. The goal is to produce E-4080 in large quantities while maintaining consistent quality and minimizing production costs .

Chemical Reactions Analysis

Types of Reactions: E-4080 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of E-4080 with modified functional groups. These derivatives are studied for their improved pharmacological properties and potential therapeutic applications .

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

E-4080 exerts its effects by targeting potassium channels and voltage-gated calcium channels. As a potassium channel agonist, it enhances the flow of potassium ions across the cell membrane, leading to hyperpolarization and reduced excitability of neurons and cardiac cells. As a voltage-gated calcium channel blocker, it inhibits the influx of calcium ions, reducing cellular excitability and contractility .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C₉H₁₁BrO
  • Structural Features : The bromine atom on the ethoxy chain enhances its reactivity in nucleophilic substitution reactions, while the methyl group introduces steric and electronic effects .
  • Synthesis: Typically synthesized via Williamson etherification, where 2-methylphenol reacts with 1,2-dibromoethane in the presence of a base like K₂CO₃ .
  • Applications : Used as a precursor for piperazine derivatives in drug development (e.g., antipsychotic agents) and in materials science for designing fluorinated compounds .

Comparison with Structurally Similar Compounds

Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups

1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene (C₉H₈BrF₃O)

  • Key Differences : Replaces the methyl group with a trifluoromethyl (–CF₃) group.
  • Impact :
    • The –CF₃ group is strongly electron-withdrawing, reducing electron density on the benzene ring and altering reaction pathways.
    • Higher molecular weight (269.06 g/mol) and polarity compared to the methyl analog .
    • Applications : Used in fluorinated polymer synthesis and as a building block for bioactive molecules .

1-(2-Bromoethoxy)-2-methoxybenzene (C₉H₁₁BrO₂)

  • Key Differences : Methoxy (–OCH₃) group replaces the methyl group.
  • Impact :
    • The methoxy group is electron-donating, increasing ring reactivity toward electrophilic substitution.
    • Boiling point: 150°C (vs. 140–146°C for the methyl analog) due to stronger intermolecular forces .
    • Applications : Explored in photoredox catalysis and as a ligand in coordination chemistry .

Chain Length and Positional Isomerism

1-(3-Bromopropoxy)-2-methylbenzene (C₁₀H₁₃BrO)

  • Key Differences : Ethoxy chain extended to propoxy (–OCH₂CH₂CH₂Br).
  • Impact :
    • Longer chain increases molecular weight (229.11 g/mol) and boiling point (140–146°C at 18 mmHg).
    • Reduced steric hindrance compared to ethoxy derivatives, favoring SN2 reactions .
    • Applications : Intermediate in surfactant and liquid crystal synthesis .

1-(2-Bromoethoxy)-4-methylbenzene (C₉H₁₁BrO)

  • Key Differences : Methyl group in the para position instead of ortho.
  • Impact :
    • Reduced steric hindrance between substituents, enhancing crystallinity.
    • Lower melting point (52–54°C for ortho vs. liquid at room temperature for para) .

1-(2-Bromoethoxy)-2-phenylbenzene (C₁₄H₁₃BrO)

  • Key Differences : Phenyl group replaces methyl.
  • Impact: Higher larvicidal activity (100% mortality at 24 hours vs. Applications: Potential insecticide for vector-borne disease control .

1-(2-Bromoethoxy)-4-bromobenzene (C₈H₈Br₂O)

  • Key Differences : Additional bromine on the benzene ring.
  • Impact :
    • Lower bioactivity (30% larval mortality at 24 hours) due to increased steric bulk .

Data Tables

Table 1: Physical and Spectral Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Spectral Data (¹H NMR δ ppm)
1-(2-Bromoethoxy)-2-methylbenzene 199.09 140–146 (18 mmHg) Liquid 4.18–4.14 (t, –OCH₂CH₂Br)
1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene 269.06 N/A N/A 7.14–7.06 (m, aromatic H)
1-(3-Bromopropoxy)-2-methylbenzene 229.11 140–146 (18 mmHg) N/A 3.91 (s, –CH₂Br)

Biological Activity

1-(2-Bromoethoxy)-2-methylbenzene, also known as 2-bromoethyl-2-methylphenyl ether, is an organic compound with the molecular formula C9H11BrO. Its structure features a bromine atom attached to a 2-ethoxy group on a methyl-substituted benzene ring, which enhances its reactivity and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, applications, and relevant research findings.

This compound can be synthesized through various methods, including the direct etherification of phenols with 1,2-dibromoethane using potassium carbonate as a base in acetonitrile. This method has shown high yields (71%-94%) and allows for the recycling of the base used in the reaction . The compound's unique brominated aromatic structure contributes to its diverse applications in organic synthesis and pharmaceutical chemistry.

Pharmacological Applications

Research indicates that derivatives of this compound exhibit significant biological activities. These include:

  • Anti-diabetic Activity : Some derivatives have shown inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism, which is crucial for managing diabetes.
  • Antimicrobial Properties : The compound has been evaluated for its effectiveness against various pathogens, demonstrating potential anti-bacterial and anti-viral activities.
  • Larvicidal Activity : Notably, studies have shown that compounds related to this compound exhibit larvicidal effects against mosquito larvae, achieving 100% mortality in controlled experiments .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Larvicidal Efficacy Against Aedes aegypti :
    • A study demonstrated that derivatives synthesized from this compound exhibited potent larvicidal activity against Aedes aegypti, a vector for dengue fever and Zika virus. The results indicated complete larval mortality after just 24 hours of exposure to certain derivatives .
  • Synthesis of Chalcone Derivatives :
    • Research has shown that this compound can be utilized in synthesizing chalcone derivatives, which have been identified as having anti-cancer properties. These derivatives were characterized using techniques such as NMR and X-ray crystallography, confirming their structural integrity and potential for further biological evaluation.

Comparative Analysis of Related Compounds

The following table summarizes the structures and unique features of compounds related to this compound:

Compound NameStructureUnique Features
1-Bromo-2-methylbenzeneC8H9BrSimpler structure; lacks ethoxy group
Ethyl 4-bromobenzoateC9H9BrOContains an ester functional group
1-(3-Bromopropoxy)-2-methylbenzeneC10H13BrOLonger alkyl chain; different reactivity
4-Bromo-3-methylphenolC7H7BrOHydroxy group introduces different properties

While specific mechanisms of action for this compound are not well-documented, it is hypothesized that its biological effects may involve interactions with cellular membranes or enzymes due to its brominated structure. Such interactions could lead to alterations in membrane fluidity or enzyme activity, impacting various cellular processes .

Q & A

Q. Basic: What are the primary synthetic routes for 1-(2-Bromoethoxy)-2-methylbenzene?

Answer:
The compound is typically synthesized via bromination of precursor aromatic ethers. A common method involves:

  • Etherification : Introducing the ethoxy group to the benzene ring using Williamson ether synthesis, followed by bromination at the desired position.
  • Bromination : Using brominating agents like N-bromosuccinimide (NBS) or Br₂ in the presence of radical initiators (e.g., AIBN) or Lewis acids (e.g., FeCl₃) to achieve regioselective substitution .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%).

Table 1: Key Reaction Parameters

StepReagents/ConditionsYield (%)Reference
EtherificationK₂CO₃, DMF, 80°C70–85
BrominationNBS, AIBN, CCl₄, reflux60–75

Q. Basic: What nucleophilic substitution reactions are feasible with this compound?

Answer:
The bromine atom in this compound is highly reactive in SN₂ mechanisms. Common substitutions include:

  • Hydroxide/alkoxide exchange : Using NaOH/KOH in polar aprotic solvents (e.g., DMSO) to form ethers or alcohols .
  • Amine substitution : Primary/secondary amines (e.g., methylamine) in DMF at 60–100°C yield arylalkylamines .
  • Thiol incorporation : Potassium thiolate in ethanol replaces bromine with thiol groups .

Note : Steric hindrance from the methyl group may reduce reactivity at ortho positions, favoring para substitution .

Q. Advanced: How can contradictory data on oxidation of the methoxyethyl group be resolved?

Answer:
Discrepancies in oxidation products (e.g., aldehydes vs. carboxylic acids) arise from varying conditions:

  • Oxidizing agents : KMnO₄ in acidic conditions (H₂SO₄) yields carboxylic acids, while CrO₃ in anhydrous environments favors aldehydes .
  • Solvent effects : Protic solvents stabilize carbocation intermediates, altering reaction pathways.
  • Kinetic vs. thermodynamic control : Temperature modulation (e.g., 0°C vs. reflux) shifts product dominance.

Recommendation : Validate conditions via controlled experiments with in-situ monitoring (e.g., GC-MS or NMR) .

Q. Advanced: How to design mechanistic studies for substitution reactions?

Answer:

  • Isotopic labeling : Use deuterated solvents (e.g., DMF-d₇) to track proton transfer steps in SN₂ mechanisms .
  • Kinetic isotope effects (KIE) : Compare reaction rates with ¹²C/¹³C or ¹H/²H isotopes to identify rate-determining steps .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict transition states and activation energies .

Table 2: Mechanistic Probes

TechniqueApplicationReference
²H NMRSolvent participation analysis
Hammett plotsElectronic effects on reactivity

Q. Advanced: What strategies mitigate steric hindrance in substitution reactions?

Answer:
The methyl group at the ortho position creates steric challenges. Solutions include:

  • Solvent optimization : Use bulky solvents (e.g., THF) to preorganize reactants .
  • Catalytic systems : Phase-transfer catalysts (e.g., crown ethers) enhance nucleophile accessibility .
  • Microwave-assisted synthesis : Accelerates reaction kinetics, reducing side-product formation .

Case Study : Substitution with piperidine achieved 85% yield in THF with 18-crown-6 .

Q. Advanced: How to validate synthetic intermediates with conflicting spectral data?

Answer:

  • Multi-spectral analysis : Combine ¹H/¹³C NMR, IR, and HRMS to cross-verify structural assignments .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or regioselectivity .
  • In-silico validation : Compare experimental IR/NMR with computational predictions (e.g., ACD/Labs) .

Example : A disputed intermediate’s carbonyl peak (IR: 1680 cm⁻¹) was confirmed via DFT-calculated vibrational modes .

Q. Basic: What are its applications in medicinal chemistry research?

Answer:

  • Pharmaceutical intermediates : Serves as a precursor for kinase inhibitors and antipsychotic agents .
  • Biological probes : The bromine atom allows radiolabeling (e.g., ⁷⁶Br) for PET imaging studies .
  • Enzyme studies : Investigates halogenase activity in bacterial pathways .

Q. Advanced: How to optimize catalytic systems for large-scale synthesis?

Answer:

  • Catalyst screening : Test Pd/C, CuI, or NiCl₂ for cross-coupling efficiency .
  • Flow chemistry : Continuous reactors minimize byproducts and improve heat management .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer processing .

Data : Pd/C in CPME achieved 92% yield at 100°C (20 bar H₂) .

Properties

IUPAC Name

1-(2-bromoethoxy)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXRTJHEVCZIAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364625
Record name 1-(2-bromoethoxy)-2-methylbenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18800-32-3
Record name 1-(2-bromoethoxy)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromoethoxy)-2-methylbenzene
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Synthesis routes and methods I

Procedure details

2-Methyl-phenol (1 g, 9.25 mmol) in NaOH (aq) (3.24 mL, 12.96 mmol, 4M soln.) was treated with dibromoethane (2.74 mL, 31.7 mmol) and t-butylammoniumhydrogen sulfate (catalytic), and then placed in a Robbins™ oven at 99° C. for 72 hours. The pH was then adjusted to ˜8 with NaOH (4M aq. soln.) and the product extracted with CH2Cl2 (x3). The combined organic layer was washed with H2O (x2) and brine, dried over MgSO4. The resulting oil taken up in 4:1 hexane/EtOAc and passed through a plug of silica gel. The plug was then washed with 4:1 hexane/EtOAc and the filtrate concentrated to provide crude 2-bromo-1-(2-methylphenoxy)ethane.
Quantity
1 g
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Reaction Step One
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3.24 mL
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2.74 mL
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t-butylammoniumhydrogen sulfate
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

22.4 ml (0.2 mole) of 2-methyiphenol and 34.6 ml (0.4 mole) of ethylene dibromide are mixed and heated at 100° C. The mixture is stirred vigourously with 125 ml 1.6N NaOH, continued heat and stirred till the pH value to 7. Upon cooling, after filtrating the extracted solids, the mixed solution's organic layer is extracted with chloroform and rinsing the extracted solids with NaCl and MgSO4. The generated product is filled into silica gel chromatography columns. The mixture solution of Hexane and Ethylacetate was used as the eluent solution. Upon purification, until white crystallization 2-methyphenoxy)ethylbromide are obtained.
Quantity
22.4 mL
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reactant
Reaction Step One
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34.6 mL
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125 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2-Bromoethoxy)-2-methylbenzene
1-(2-Bromoethoxy)-2-methylbenzene
1-(2-Bromoethoxy)-2-methylbenzene
1-(2-Bromoethoxy)-2-methylbenzene
1-(2-Bromoethoxy)-2-methylbenzene
1-(2-Bromoethoxy)-2-methylbenzene

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